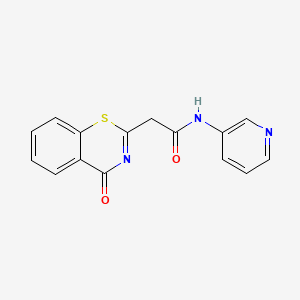![molecular formula C13H11NO4 B2671224 2,5-Pyrrolidinedione, 1-[[(2E)-1-oxo-3-phenyl-2-propenyl]oxy]- CAS No. 23776-87-6](/img/structure/B2671224.png)
2,5-Pyrrolidinedione, 1-[[(2E)-1-oxo-3-phenyl-2-propenyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione, also known as succinimide, is a five-membered nitrogen heterocycle . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione is characterized by a five-membered ring with a non-planar structure . This non-planarity, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis
Pyrrolidine-2,5-dione, the parent compound of “1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione”, is a white crystalline powder with a density of 1.41 g/cm³ . It has a melting point of 125 to 127 °C and a boiling point of 287 to 289 °C .Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid media. Through electrochemical, XPS, and DFT studies, it was shown that these derivatives exhibit good corrosion inhibitory properties, with their efficiency increasing with concentration. The adsorption of these molecules on the steel surface follows Langmuir's adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).
Synthesis of Amino Acids
Efficient "one-pot" synthesis methods for Nα-urethane-protected β- and γ-amino acids using 1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione derivatives have been developed. These methods yield excellent product purities and are advantageous for their simplicity and efficiency (Cal et al., 2012).
Herbicidal Activity
A series of pyrrolidine-2,4-dione derivatives were synthesized and evaluated as potential herbicides. Some of these derivatives displayed excellent herbicidal activities, with the presence of suitable electron-donating substituents enhancing their effectiveness. This highlights a novel approach to designing herbicidal agents with potentially different modes of action from existing compounds (Zhu et al., 2005).
Photoluminescence
Conjugated polymers incorporating pyrrolidine-2,5-dione units have been synthesized, exhibiting strong photoluminescence. These polymers, with their good solubility and processability, show potential for electronic applications due to their photochemical stability and strong luminescent properties (Beyerlein & Tieke, 2000).
Future Directions
Pyrrolidine-2,5-dione and its derivatives have shown promising biological activity, making them a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione' involves the reaction of pyrrolidine-2,5-dione with (2E)-3-phenylprop-2-enoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Pyrrolidine-2,5-dione", "(2E)-3-phenylprop-2-enoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve pyrrolidine-2,5-dione in a suitable solvent (e.g. dichloromethane) and add the base.", "Step 2: Add (2E)-3-phenylprop-2-enoyl chloride dropwise to the reaction mixture while stirring.", "Step 3: Allow the reaction to proceed at room temperature for several hours.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
23776-87-6 |
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H11NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-6,9H,7-8H2 |
InChI Key |
HWJDKYQDNRUICL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)
![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)
![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)
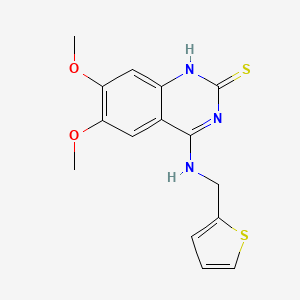
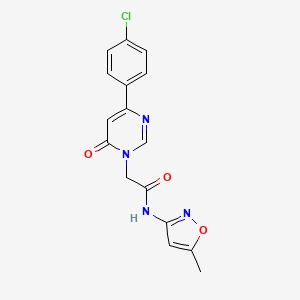
![(3aR,4R,5aS,6S,9aR,9bS)-4,6-dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B2671147.png)
![1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2671148.png)
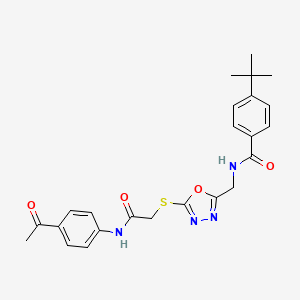
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)
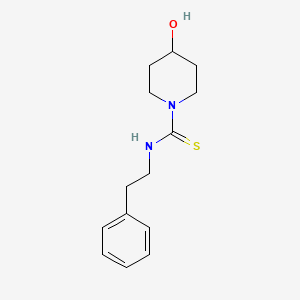
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2671162.png)
